molecular formula C17H26N4O3S2 B4563231 N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No.: B4563231
M. Wt: 398.5 g/mol
InChI Key: NOJZFPRMGUEQIM-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a useful research compound. Its molecular formula is C17H26N4O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.14463305 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering Applications

The bis-thiourea derivatives, including structures similar to N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, have been characterized for their crystal engineering applications. These compounds exhibit a highly conserved intramolecular hydrogen bonding pattern, forming a spiral-like structure. This unique arrangement assembles into infinite chains via intermolecular interactions, demonstrating the potential of such molecules in the design of novel crystalline materials (Paisner, Zakharov, & Doxsee, 2010).

Antibacterial Agents

A series of novel compounds incorporating thiourea and sulfonamide groups have been synthesized and evaluated for their antibacterial activity. The design of these compounds is based on the structural framework of this compound. Some of these compounds exhibited significant antibacterial properties, indicating the potential of such molecular frameworks as bases for developing new antibacterial agents (Bedi, Mahajan, & Kapoor, 2003).

Modulation of Antibiotic Activity

Studies have also explored the modulation of antibiotic activity against multidrug-resistant strains by compounds structurally related to this compound. For instance, 4-(Phenylsulfonyl) morpholine, sharing a similar sulfonamide moiety, has shown modulating activity that enhances the effectiveness of traditional antibiotics against resistant bacterial strains (Oliveira et al., 2015).

Synthesis and Evaluation of Piperidine Derivatives

The synthesis and evaluation of piperidine derivatives for biological activities have been a significant area of research. These studies involve the creation of compounds with a piperidine core, similar to that in this compound, to investigate their potential as therapeutic agents. The findings from these studies contribute to the understanding of how variations in the molecular structure can influence biological activity and therapeutic potential (Sugimoto et al., 1990).

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-20-8-6-15(7-9-20)19-17(25)18-14-2-4-16(5-3-14)26(22,23)21-10-12-24-13-11-21/h2-5,15H,6-13H2,1H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZFPRMGUEQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.